3-Acetyl-4-amino-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-amino-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-amino-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-amino-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-4-amino-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Industry: Utilized in the development of fluorescent dyes, optical brighteners, and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-amino-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-4-hydroxy-2H-chromen-2-one
- 3-Acetyl-7-hydroxy-2H-chromen-2-one
- 3-Acetyl-2H-chromen-2-one
Uniqueness
3-Acetyl-4-amino-2H-chromen-2-one is unique due to the presence of both acetyl and amino groups, which confer distinct chemical reactivity and biological activity. The amino group enhances its potential for nucleophilic substitution reactions, while the acetyl group contributes to its overall stability and reactivity .
Properties
CAS No. |
133280-77-0 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-acetyl-4-aminochromen-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(12)7-4-2-3-5-8(7)15-11(9)14/h2-5H,12H2,1H3 |
InChI Key |
QVVNHTWDCSDDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.